molecular formula C20H24FNO2 B2547311 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide CAS No. 1797881-88-9

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

Cat. No.: B2547311
CAS No.: 1797881-88-9
M. Wt: 329.415
InChI Key: DUIAITJXAIGGFQ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a methoxyphenylbutyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate:

    Alkylation: The fluorophenyl intermediate is then subjected to alkylation with 2-methoxy-2-phenylbutyl bromide under basic conditions to form the desired intermediate.

    Amidation: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the methoxyphenylbutyl group can modulate the compound’s pharmacokinetic properties. The propanamide backbone provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
  • 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
  • 3-(2-iodophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

Uniqueness

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO2/c1-3-20(24-2,17-10-5-4-6-11-17)15-22-19(23)14-13-16-9-7-8-12-18(16)21/h4-12H,3,13-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIAITJXAIGGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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